molecular formula C11H15BF2O3 B3060282 2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid CAS No. 2096339-91-0

2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid

Cat. No.: B3060282
CAS No.: 2096339-91-0
M. Wt: 244.04
InChI Key: PWUXQRDZKKRLMP-UHFFFAOYSA-N
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Description

“2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid” is a chemical compound with the CAS Number: 2096339-91-0. It has a molecular weight of 244.05 and its IUPAC name is 2,4-difluoro-3-isobutoxy-5-methylphenylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BF2O3/c1-6(2)5-17-11-9(13)7(3)4-8(10(11)14)12(15)16/h4,6,15-16H,5H2,1-3H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalytic Applications

2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid is an effective catalyst in various chemical reactions. It is particularly useful in dehydrative amidation, where it facilitates the condensation between carboxylic acids and amines, significantly accelerating the reaction process. This property is harnessed in the synthesis of α-dipeptides, demonstrating its utility in peptide chemistry (Wang, Lu, & Ishihara, 2018).

In Carbohydrate Chemistry

The compound finds applications in carbohydrate chemistry, where it reacts with diols to form cyclic esters. These esters are then utilized in synthesizing specifically substituted or oxidized sugar derivatives. This ability to modify sugars has implications in the development of novel compounds and analytical techniques (Ferrier, 1972).

Synthesis of Novel Compounds

It plays a role in the synthesis of various new compounds, including difluorinated pseudopeptides and boronic-acid-functionalized magnetic attapulgite. These materials have potential applications in biomedical research and material science, illustrating the broad utility of this compound (Gouge, Jubault, & Quirion, 2004); (Cheng, Li, Ma, Liu, & Zhang, 2015).

Nanotechnology and Biochemistry

This boronic acid derivative is utilized in nanotechnology and biochemistry for its binding properties, especially in the context of saccharide recognition. Its ability to bind to diols makes it a useful component in the development of nanoscale devices and sensors (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).

Biomedical Research

In the biomedical domain, it aids in the synthesis of nanoparticles for drug delivery, particularly for the nasal absorption of insulin. This demonstrates its potential in developing novel drug delivery systems (Cheng, Zhang, Xiang, Wang, Zheng, Lu, & Li, 2012).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BF2O3/c1-6(2)5-17-11-9(13)7(3)4-8(10(11)14)12(15)16/h4,6,15-16H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUXQRDZKKRLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OCC(C)C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165189
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-91-0
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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